molecular formula C11H7F2N B13129302 3,5-Difluoro-2-phenylpyridine

3,5-Difluoro-2-phenylpyridine

Cat. No.: B13129302
M. Wt: 191.18 g/mol
InChI Key: IKNVBFOBFMVBJW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-phenylpyridine is a fluorinated aromatic ligand designed for advanced organometallic synthesis and materials science research. Its primary application lies in the preparation of cyclometalated iridium(III) complexes, which are critical components in the development of phosphorescent emitters . The strategic fluorine substitution on the phenyl ring fine-tunes the electronic properties of the ligand, leading to complexes with optimized photophysical characteristics, such as emission color, quantum yield, and excited-state lifetimes . These custom complexes are extensively investigated for use in highly efficient Organic Light-Emitting Diodes (OLEDs) and as luminescent labels in biological cell imaging . The compound serves as a key building block for researchers developing next-generation optoelectronic materials and biochemical sensors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3,5-difluoro-2-phenylpyridine

InChI

InChI=1S/C11H7F2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

IKNVBFOBFMVBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)F)F

Origin of Product

United States

Synthetic Methodologies for 3,5 Difluoro 2 Phenylpyridine and Its Derivatives

Regioselective Synthesis of Fluorinated Phenylpyridines via Organolithium Intermediates and Nucleophilic Aromatic Substitution (SNAr)

One of the established methods for creating a carbon-carbon bond between a phenyl group and a fluorinated pyridine (B92270) ring involves the use of highly reactive organolithium intermediates. This approach often utilizes a highly fluorinated pyridine precursor and proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.

Pentafluoropyridine (PFP) is a versatile precursor for the synthesis of various substituted fluoropyridines. guidechem.comnih.gov The fluorine atoms on the PFP ring are activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing effect of the ring nitrogen. researchgate.net This reactivity allows for the regioselective substitution of fluoride ions by nucleophiles.

In the context of synthesizing phenylpyridine derivatives, a phenyllithium reagent can act as the nucleophile, attacking the pentafluoropyridine ring. The high reactivity of the organolithium reagent facilitates the displacement of a fluorine atom to form a new carbon-carbon bond. The regioselectivity of this substitution can be influenced by reaction conditions. For instance, nucleophilic attack on PFP generally occurs at the C-4 position. researchgate.net However, under specific conditions, substitution at the C-2 and C-6 positions can be achieved. researchgate.net

The general reaction is as follows: C5F5N + C6H5Li → C5F4(C6H5)N + LiF

By selecting the appropriate starting materials and controlling the reaction conditions, it is possible to synthesize precursors that can be further modified to obtain 3,5-difluoro-2-phenylpyridine. For example, a multi-step synthesis could involve the initial phenylation of PFP, followed by subsequent reactions to replace or remove other fluorine atoms to achieve the desired 3,5-difluoro substitution pattern.

Table 1: Nucleophilic Aromatic Substitution on Pentafluoropyridine

PrecursorNucleophileTypical Position of SubstitutionProduct Type
PentafluoropyridineHydroxybenzaldehydesC-44-((Perfluoropyridin-yl)oxy)benzaldehydes researchgate.net
Pentafluoropyridine3-Hydroxybenzaldehyde (harsher conditions)C-2 and/or C-6Di- or tri-substituted products researchgate.net
PentafluoropyridineMalononitrile, Piperazine, Tetrazole-5-thiolC-44-Substituted-2,3,5,6-tetrafluoropyridine derivatives researchgate.netnih.gov

The bromine-lithium exchange is a powerful and widely used method for the preparation of organolithium reagents, which are often not accessible by other means. nih.govwikipedia.org This reaction is typically very fast, even at low temperatures, and allows for the generation of a nucleophilic carbon center from an aryl bromide. harvard.edu The general trend for the rate of exchange is I > Br > Cl. wikipedia.org

In the synthesis of fluorinated phenylpyridines, this methodology can be applied in two main ways:

A brominated fluoropyridine can undergo bromine-lithium exchange to generate a lithiated fluoropyridine, which can then react with an electrophilic phenyl source.

Aryl bromide (bromobenzene) can be converted to phenyllithium via bromine-lithium exchange. This in situ generated phenyllithium can then be used as a nucleophile to attack a suitable fluorinated pyridine, such as 3,5-difluoropyridine (B1298662) or a precursor like pentafluoropyridine, via an SNAr reaction.

For example, to synthesize this compound, one could envision a reaction where 2-bromo-3,5-difluoropyridine undergoes a bromine-lithium exchange, followed by a coupling reaction with a phenyl electrophile. Alternatively, phenyllithium generated from bromobenzene could react with a 2-substituted-3,5-difluoropyridine where the substituent is a good leaving group.

The bromine-lithium exchange is a kinetically controlled process, and its efficiency can be influenced by the stability of the resulting organolithium intermediate. wikipedia.org The choice of solvent and temperature is crucial to prevent side reactions. For instance, performing the exchange in toluene rather than THF can lead to higher yields in some cases. nih.gov

Table 2: Conditions for Bromine-Lithium Exchange

SubstrateReagentSolventTemperatureOutcome
Polybrominated biarylsButyllithiumTetrahydrofuran (THF)-78 °CRegioselective bromine-lithium exchange nih.gov
2,3-dibromopyridineTMSCH2Li–LiDMAEToluene0 °CC-2 selective bromine–lithium exchange rsc.org
Aryl Bromidest-ButyllithiumDiethyl ether-78 °CFormation of aryllithium reagents harvard.edu

Photoredox-Mediated Approaches for 3-Fluoropyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. semanticscholar.orgprinceton.edu This approach has been successfully applied to the synthesis of 3-fluoropyridine derivatives.

A notable photoredox-mediated method for synthesizing 3-fluoropyridines involves the coupling of two different ketone components. nih.govacs.org The key steps are the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by a photosensitizer such as fac-Ir(ppy)3 under blue LED irradiation. organic-chemistry.org This is followed by a one-pot condensation with an ammonia source, like ammonium acetate, to construct the pyridine ring. organic-chemistry.orgacs.org

The reaction has been shown to be efficient, with yields of up to 99% being reported. organic-chemistry.org The process is versatile and accommodates a range of substrates. Optimization studies have indicated that the use of dimethylformamide (DMF) as a solvent and the addition of triphenylphosphine can enhance the reaction's efficiency. organic-chemistry.org A significant advantage of this protocol is that it can be performed on a millimole scale using crude silyl enol ethers, which simplifies the experimental procedure. acs.org

Table 3: Optimized Conditions for Photoredox Coupling

ParameterOptimized ConditionReference
Photocatalystfac-Ir(ppy)3 nih.govorganic-chemistry.org
Light SourceBlue LED organic-chemistry.org
SolventDimethylformamide (DMF) organic-chemistry.org
AdditiveTriphenylphosphine organic-chemistry.org
Ammonia SourceAmmonium Acetate organic-chemistry.org

The mechanism of this transformation begins with the photoredox-catalyzed generation of a radical species. organic-chemistry.org The excited state of the photocatalyst (e.g., fac-Ir(ppy)3*) is reductively quenched by an appropriate agent, and the resulting reduced photocatalyst then transfers an electron to the α,α-difluoro-β-iodoketone. This single-electron transfer leads to the cleavage of the carbon-iodine bond, generating a difluoroalkyl radical.

Metal-Catalyzed Cross-Coupling Reactions for Phenylpyridine Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings are widely used to construct biaryl systems, including phenylpyridines. nih.govrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. acs.org

For the synthesis of a compound like this compound, a Suzuki coupling, for example, could be employed. This would involve the reaction of a 2-halo-3,5-difluoropyridine (where halo = Cl, Br, or I) with phenylboronic acid in the presence of a palladium catalyst and a base.

Pd(0)Ln + Ar-X → Ar-Pd(II)-X Ln (Oxidative Addition) Ar-Pd(II)-X Ln + Ar'B(OH)2 → Ar-Pd(II)-Ar' Ln (Transmetalation) Ar-Pd(II)-Ar' Ln → Ar-Ar' + Pd(0)Ln (Reductive Elimination)

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions and can influence the yield and purity of the desired phenylpyridine derivative. Ligand-free palladium catalysts have also been developed for such cross-coupling reactions, offering a more cost-effective and simpler alternative. rsc.org These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules.

Table 4: Common Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Reaction NameOrganometallic ReagentOrganic HalideCatalyst
Suzuki CouplingOrganoboron compound (e.g., boronic acid)Aryl/Vinyl HalidePalladium
Stille CouplingOrganotin compound (stannane)Aryl/Vinyl HalidePalladium
Sonogashira CouplingTerminal AlkyneAryl/Vinyl HalidePalladium and Copper
Negishi CouplingOrganozinc compoundAryl/Vinyl HalidePalladium or Nickel

Suzuki–Miyaura Cross-Coupling for Arylated Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. In the context of synthesizing arylated pyridines, this methodology allows for the introduction of an aryl group at a specific position on the pyridine ring.

Recent studies have explored the use of pyridine-2-sulfonyl fluoride (PyFluor) and its derivatives as coupling partners in Suzuki-Miyaura reactions. nih.govclaremont.edunih.gov These reactions can be effectively catalyzed by palladium complexes, such as Pd(dppf)Cl₂, at temperatures ranging from 65 to 100 °C. nih.govclaremont.edunih.gov The transformation has been shown to generate 2-arylpyridines in modest to good yields, demonstrating the versatility of this approach. nih.govclaremont.edu The reaction conditions are often tolerant of water and oxygen, adding to the practical appeal of this method. nih.govclaremont.edunih.gov

The general scheme for the Suzuki-Miyaura cross-coupling to form a 2-arylpyridine is depicted below:

General Reaction Scheme for Suzuki-Miyaura Cross-Coupling

Where Py-X is a functionalized pyridine (e.g., halopyridine or pyridyl sulfonyl fluoride), and Ar-B(OR)₂ is an aryl boronic acid or ester.

Key parameters that influence the efficiency of the Suzuki-Miyaura coupling for 2-arylpyridine synthesis are summarized in the following table.

ParameterTypical ConditionsNotes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Catalyst choice is crucial for reaction efficiency.
Pyridine Substrate Halopyridines, Pyridyl sulfonyl fluoridesThe nature of the leaving group affects reactivity.
Boron Reagent Aryl boronic acids, Aryl pinacol boronic estersBoth are effective coupling partners.
Base Na₃PO₄, K₂CO₃, Cs₂CO₃The base is required to activate the boronic acid.
Solvent Dioxane, Toluene, DMFSolvent choice can impact yield and reaction rate.
Temperature 65 - 100 °CHigher temperatures are often required. nih.govclaremont.edunih.gov

This table summarizes typical conditions for the Suzuki-Miyaura cross-coupling to synthesize 2-arylpyridines.

Palladium-Catalyzed C-H Activation and Functionalization

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization of the pyridine substrate. Palladium catalysis has been extensively utilized for the direct arylation of pyridine derivatives through the activation of a C-H bond.

The ortho-arylation of 2-phenylpyridine (B120327) and its derivatives is a well-established transformation. The pyridine nitrogen atom acts as an effective directing group, facilitating the selective activation of the ortho-C-H bond of the phenyl ring by a palladium catalyst. This leads to the formation of a cyclometalated intermediate, which then reacts with an arylating agent to yield the ortho-arylated product.

A variety of palladium catalysts, such as Pd(OAc)₂, have been successfully employed for this purpose. nih.gov The reaction is often carried out in the presence of an oxidant and additives to facilitate the catalytic cycle. nih.gov For instance, the arylation of 2-arylpyridines with aryltrimethoxysilanes has been achieved using a Pd(OAc)₂ catalyst in the presence of AgF and benzoquinone (BQ) as an oxidant. nih.gov This methodology has been shown to be compatible with a range of substituted aryltrimethoxysilanes, affording the corresponding ortho-arylated products in moderate yields. nih.gov

The reaction conditions for a representative palladium-catalyzed ortho-arylation are detailed in the table below.

ComponentRoleExample Reagent
Catalyst C-H ActivationPd(OAc)₂
Substrate Pyridine derivative2-Arylpyridine
Arylating Agent Source of the aryl groupAryltrimethoxysilane
Oxidant Regenerates the active catalystBenzoquinone (BQ), AgF
Solvent Reaction medium1,4-Dioxane
Temperature To drive the reactionElevated temperatures

This table outlines the key components and their roles in a typical palladium-catalyzed ortho-C-H arylation of a 2-arylpyridine.

The electronic properties of the pyridine ring can significantly influence the efficiency of palladium-catalyzed C-H activation. The presence of electron-withdrawing groups, such as fluorine atoms, on the pyridine ring can impact the reaction in several ways.

Studies have shown that electron-withdrawing substituents on the directing group can accelerate the rate of C-H activation. nih.gov This is attributed to the fact that the cyclopalladation step is often turnover-limiting and proceeds through an electrophilic mechanism where the palladium acts as an electrophile. nih.gov Therefore, electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the palladium center, thereby facilitating the C-H cleavage step.

The effect of substituents on different stages of the catalytic cycle is summarized below.

Catalytic StepEffect of Electron-Withdrawing Groups on PyridineRationale
Substrate Coordination DisfavoredReduced nucleophilicity of the pyridine nitrogen.
C-H Activation (Cyclopalladation) FavoredIncreased electrophilicity of the palladium center. nih.gov
Reductive Elimination Generally FavoredCan be influenced by the electronics of the coupling partners.

This table illustrates the influence of electron-withdrawing groups on the key steps of a palladium-catalyzed C-H functionalization reaction.

Other Cyclization and Annulation Strategies

Beyond cross-coupling and direct C-H functionalization of pre-formed pyridine rings, cyclization and annulation reactions offer alternative pathways to construct the core heterocyclic structure of this compound and its derivatives.

Rhodium(III) catalysis has emerged as a powerful tool for C-H functionalization and the synthesis of substituted heterocycles. nih.govresearchgate.net A notable application is the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method proceeds via a Rh(III)-catalyzed C-H functionalization pathway and allows for the construction of the fluorinated pyridine core in a single step. nih.gov

The reaction has been shown to be effective with a variety of substituted oximes and alkynes, including those with aryl, heteroaryl, and alkyl groups. nih.gov A key advantage of this methodology is its high regioselectivity, particularly in the coupling of terminal alkynes, which yields single 3-fluoropyridine regioisomers. nih.gov The reactions can often be conveniently set up in the air, adding to their practicality. nih.gov

General Reaction Scheme for Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

A straightforward and efficient method for the synthesis of 2-phenylpyridines involves the cyclization of aryl ketones with 1,3-diaminopropane. researchgate.net This transformation can be catalyzed by palladium acetate in a suitable solvent such as tetrahydrofuran (THF). researchgate.net The method is characterized by its operational simplicity, short reaction times, and easy work-up procedures, affording the desired 2-phenylpyridines in moderate to good yields. researchgate.net While this method does not directly produce the difluorinated target, it provides a fundamental cyclization strategy that could potentially be adapted by using appropriately fluorinated starting materials.

Summary of a Palladium-Catalyzed Cyclization for 2-Phenylpyridine Synthesis

ParameterCondition
Catalyst Palladium acetate
Reactant 1 Aryl ketone (e.g., Acetophenone)
Reactant 2 1,3-Diaminopropane
Solvent Tetrahydrofuran (THF)
Product 2-Phenylpyridine

This table summarizes the key components of a palladium-catalyzed cyclization reaction to form a 2-phenylpyridine core.

Reactivity and Reaction Mechanisms of 3,5 Difluoro 2 Phenylpyridine

Electronic Effects of Fluorine Substituents on Aromatic Reactivity

The introduction of fluorine atoms to a pyridine (B92270) ring alters its electronic structure and, consequently, its chemical reactivity. nih.gov Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the aromatic system. consensus.app This inductive effect is generally dominant over its weaker electron-donating resonance effect (+R). consensus.app This modification of the ring's electronics has profound implications for its susceptibility to nucleophilic attack and the selectivity of its reactions. The addition of fluorine atoms can stabilize the aromatic ring, leading to shorter bond lengths within the ring and increased resistance to certain addition reactions. nih.gov

Influence on Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, already makes it more susceptible to nucleophilic attack than benzene (B151609), particularly at the C2, C4, and C6 positions. stackexchange.com The strong inductive effect of the fluorine substituents in 3,5-Difluoro-2-phenylpyridine further depletes the ring of electron density, significantly activating it for Nucleophilic Aromatic Substitution (SNAr).

The mechanism of an SNAr reaction typically involves a two-step process: the initial attack of a nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. stackexchange.comnih.gov The rate-determining step is usually the formation of this anionic intermediate. stackexchange.com Electron-withdrawing groups, like fluorine, stabilize this negatively charged intermediate, thereby accelerating the reaction. youtube.com

In the context of SNAr reactions, fluoride (B91410) itself can be an excellent leaving group, often showing higher reactivity than other halogens like chloride. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This increased reactivity is attributed to the high polarization of the C-F bond, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Table 1: Factors Influencing SNAr on Fluorinated Pyridines
FactorInfluence on SNAr ReactivityUnderlying Principle
Fluorine SubstituentsStrongly ActivatingPowerful electron-withdrawing inductive effect (-I) stabilizes the negative charge in the Meisenheimer intermediate. stackexchange.comyoutube.com
Nitrogen AtomActivating and DirectingInductively withdraws electron density and stabilizes negative charge on C2 and C4 through resonance. stackexchange.com
Fluoride as Leaving GroupExcellentThe high electronegativity of fluorine polarizes the C-F bond, making the carbon center highly electrophilic and facilitating the initial nucleophilic attack. youtube.comacs.org

Chemo- and Regioselectivity in Multi-halogenated Systems

In molecules containing multiple potential reaction sites, such as multi-halogenated pyridines, predicting the outcome of a reaction depends on the interplay of electronic and steric factors. For SNAr reactions on a pyridine ring, the nitrogen atom preferentially activates the ortho (C2, C6) and para (C4) positions. stackexchange.com The presence of fluorine atoms further enhances the electrophilicity of the ring carbons. In this compound, the fluorine atoms are at the meta positions relative to the nitrogen, which are not the primary sites for nucleophilic attack as directed by the heteroatom. Therefore, a direct SNAr reaction involving the displacement of a fluorine atom on this specific molecule would be less favorable than in a 2-fluoro or 4-fluoropyridine.

However, the electronic influence of the fluorine atoms is still significant. Should a leaving group be present at the C4 or C6 positions, the fluorine atoms at C3 and C5 would strongly activate these sites for substitution.

In the context of other reactions, such as metal-mediated C-H functionalization, the regioselectivity is also heavily influenced by the fluorine atoms. An "ortho fluorine effect" has been observed where C-H bond activation by a metal complex is thermodynamically favored at the position ortho to a fluorine substituent. rsc.org This preference is attributed to a significant increase in the resulting Metal-Carbon bond energy. rsc.org For instance, in a related compound, bis[(3,5-difluorophenyl)isoquinolinyl]iridium(III), a palladium-catalyzed C-H bond arylation occurs regioselectively at the C-H bond located between the two fluorine atoms. nih.gov

Cyclometalation Reactions of Difluorophenylpyridine Ligands

2-Phenylpyridine (B120327) and its derivatives are classic ligands for cyclometalation, a reaction that involves the intramolecular activation of a C-H bond on the phenyl ring by a metal center, leading to the formation of a stable metallacycle. nih.gov These reactions are fundamental in organometallic chemistry and are used to synthesize a wide range of metal complexes with applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. nih.govrsc.org this compound serves as a difluorinated ligand in these reactions, with the fluorine atoms modulating the electronic properties and reactivity of the resulting metal complexes.

C-H Bond Activation Mechanisms for Metal Coordination

C-H bond activation is the crucial step in cyclometalation. greyhoundchrom.com For 2-phenylpyridine-type ligands, the process typically begins with the initial coordination of the pyridine nitrogen to the metal center. This brings the phenyl ring into close proximity to the metal, facilitating the intramolecular activation of an ortho C-H bond on the phenyl ring. This step can proceed through several mechanisms, including oxidative addition or electrophilic substitution, depending on the metal and its oxidation state. rsc.orgnih.gov

The presence of fluorine atoms on the ligand can influence this process. The electron-withdrawing nature of fluorine increases the acidity of the C-H bonds, which can facilitate their activation. Furthermore, as noted by the "ortho fluorine effect," C-H activation ortho to a fluorine atom is often thermodynamically preferred, leading to stronger M-C bonds. rsc.org This effect plays a significant role in directing the regioselectivity of C-H functionalization on fluoroarenes. rsc.org

Photochemical Induction of Cyclometalation

While many cyclometalation reactions are carried out under thermal conditions, photochemical methods have emerged as a powerful alternative. nih.gov Light irradiation can be used to induce cyclometalation under mild, room-temperature conditions. nih.gov The mechanism often involves the photoexcitation of a metal precursor complex, which labilizes its ligands and generates a vacant coordination site. This allows for the coordination of the 2-phenylpyridine ligand, followed by the light-induced C-H activation step. nih.gov

This photochemical approach can be advantageous over thermal methods, offering better control and potentially avoiding high temperatures that might lead to side reactions. nih.gov Studies on 2-arylpyridines have shown that both the initial N-coordination and the subsequent C-H metalation can be induced by light, making it a convenient synthetic strategy for producing cyclometalated complexes. nih.gov

Stereochemical Outcomes and Isomer Formation

When an octahedral metal center, such as Iridium(III), coordinates with two or three bidentate ligands like this compound, different stereoisomers can be formed. For complexes with a general formula of [M(C^N)2(L^L)], where C^N is the cyclometalated ligand and L^L is another ancillary ligand, cis and trans geometrical isomers can arise based on the relative positions of the coordinating atoms. rsc.org

For tris-cyclometalated complexes, such as [Ir(C^N)3], two isomers are possible: the facial (fac) isomer, where the three pyridine nitrogens occupy one face of the octahedron, and the meridional (mer) isomer, where they occupy a plane that bisects the complex. The relative stability and formation of these isomers depend on the specific ligands and reaction conditions. The electronic and photophysical properties of these isomers can differ significantly, making stereochemical control an important aspect of synthesizing functional metal complexes. rsc.org

Table 2: Key Concepts in the Cyclometalation of Difluorophenylpyridine Ligands
ConceptDescriptionRelevance to this compound
C-H Bond ActivationIntramolecular reaction where a metal center cleaves a C-H bond on the ligand to form a metallacycle. greyhoundchrom.comThe primary pathway for forming organometallic complexes with this ligand, typically at the ortho-position of the phenyl ring.
Photochemical InductionUsing light to promote the coordination and C-H activation steps under mild conditions. nih.govOffers an alternative, often more controlled, synthetic route to cyclometalated complexes compared to thermal methods. nih.gov
StereoisomerismFormation of different spatial arrangements of ligands around the metal center (e.g., cis/trans, fac/mer). rsc.orgThe geometry of the resulting complex significantly impacts its electronic and photophysical properties.
Ortho Fluorine EffectThermodynamic preference for C-H activation to occur ortho to a fluorine substituent, strengthening the M-C bond. rsc.orgInfluences the regioselectivity of potential C-H functionalization on the ligand itself. rsc.org

Radical Reactions and Difluoromethylation

The introduction of a difluoromethyl (CF₂H) group into heterocyclic compounds is a significant strategy in medicinal and agricultural chemistry, as this moiety can enhance properties like lipophilicity, bioavailability, and metabolic stability. nih.gov The direct C-H difluoromethylation of pyridines is an efficient method to access these valuable compounds, often proceeding through radical-based mechanisms. nih.govrsc.org

The difluoromethyl radical (•CF₂H) is generally considered a nucleophilic radical, in contrast to the more electrophilic trifluoromethyl radical (•CF₃). nih.gov Its generation can be achieved from various precursors under specific conditions. For instance, the homolysis of bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride, produces difluoromethyl radicals and carbon dioxide. nih.gov

Recent methodologies have focused on the direct C-H difluoromethylation of pyridines via a dearomatization-rearomatization pathway. nih.gov This involves converting the pyridine into a more reactive intermediate, such as an oxazino pyridine, which can then undergo radical difluoromethylation. nih.gov While specific studies on this compound are not detailed, the general mechanism involves the addition of the •CF₂H radical to the pyridine ring system. The regioselectivity of this addition is influenced by the electronic properties of the substituents on the pyridine ring. For pyridines converted to pyridinium (B92312) salts, the radical attack often proceeds via a Minisci-type reaction, which typically favors the C2 and C4 positions. nih.gov

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions, enabling a wide range of chemical transformations, including C-C bond formation. researchgate.netnih.govrsc.orgprinceton.edu This methodology allows for the activation of stable molecules to generate reactive radical species. princeton.edumdpi.com In the context of difluoromethylation, photoredox catalysts can facilitate the generation of the •CF₂H radical from a suitable precursor. rsc.orgnih.gov

For 2-phenylpyridine derivatives, photoredox catalysis has been employed in conjunction with transition metals like palladium for C-H functionalization. rsc.org For example, a dual photoredox/palladium-catalyzed C-H arylation of (6-phenylpyridin-2-yl)pyrimidines has been demonstrated. rsc.org Although this example focuses on arylation rather than difluoromethylation, it highlights the utility of photoredox catalysis in activating C-H bonds in phenylpyridine systems. The general principle involves the photocatalyst absorbing visible light and initiating a single-electron transfer (SET) process to generate the necessary radical species, which then enters a catalytic cycle to form the desired C-C bond. rsc.org

General Reactivity Patterns of Pyridine Derivatives

The reactivity of pyridine is characterized by the electron-withdrawing nature of the nitrogen atom, which significantly influences the electron density of the aromatic ring. This makes the pyridine ring electron-deficient compared to benzene, affecting its reaction pathways.

The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic system, making it available to act as a nucleophile or a base. nih.gov Pyridine and its derivatives readily react with electrophiles such as alkyl halides to form quaternary pyridinium salts. This process, an Sₙ2 reaction, involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide. Similarly, the nitrogen atom is easily protonated by acids to form pyridinium ions. This basicity means that in strongly acidic conditions, the pyridine nitrogen exists predominantly in its protonated form, which further deactivates the ring towards electrophilic attack.

The pyridine ring acts as a deactivating group towards electrophilic aromatic substitution (EAS) on an attached phenyl ring. youtube.com The electronegative nitrogen atom withdraws electron density from the phenyl ring through an inductive effect, making the phenyl ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.comquora.com

This deactivating effect also governs the regioselectivity of the substitution. The pyridyl group directs incoming electrophiles primarily to the meta position of the phenyl ring. quora.com Attack at the ortho and para positions would result in resonance structures where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing pyridine ring, which is energetically unfavorable. The intermediate for meta attack avoids this destabilizing arrangement, making it the preferred pathway. quora.com Therefore, reactions such as nitration or halogenation on the phenyl ring of 2-phenylpyridine derivatives are expected to yield the 3'-substituted product.

Pyridine derivatives can undergo both oxidation and reduction reactions.

Oxidation : The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. youtube.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The formation of the N-oxide significantly alters the electronic properties of the molecule. The N-oxide group is electron-donating through resonance, which activates the pyridine ring (particularly at the 2- and 4-positions) towards electrophilic substitution, a reaction that is otherwise very difficult on the pyridine ring itself.

Reduction : The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can reduce the pyridine ring to a piperidine (B6355638) ring. The reduction of nitro groups on an aromatic ring to amino groups can also be achieved through catalytic hydrogenation or with reducing metals in acid. libretexts.org For aryl ketones, the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can reduce the carbonyl group to a methylene (B1212753) group. libretexts.org The specific conditions required for the reduction of this compound would depend on the desired outcome, whether it is the reduction of the pyridine ring or a substituent on the phenyl ring.

Coordination Chemistry of 3,5 Difluoro 2 Phenylpyridine Ligands

Design Principles for Cyclometalating Ligands

Cyclometalating ligands are crucial in organometallic chemistry, forming stable, cyclic structures with metal centers through the formation of a metal-carbon bond and a coordinate bond from a heteroatom. The design of these ligands is paramount in tuning the photophysical and electrochemical properties of the final metal complexes.

The 3,5-difluoro-2-phenylpyridine ligand primarily acts as a bidentate, monoanionic ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and a carbon atom of the difluorophenyl ring, creating a stable five-membered metallacycle. This N^C coordination is a fundamental motif in the design of phosphorescent emitters. iucr.org The introduction of two fluorine atoms at the 3 and 5 positions of the phenyl ring has a profound electronic effect. These strongly electron-withdrawing groups stabilize the Highest Occupied Molecular Orbital (HOMO) of the resulting complex, which can lead to a wider HOMO-LUMO energy gap and, consequently, a blue-shift in the emission wavelength. rsc.org This principle is fundamental in the design of blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgiucr.org

The geometry of the resulting complexes is typically a distorted octahedron, with the cyclometalated ligands arranged in a cis-C,C and trans-N,N configuration. rsc.org The phenyl and pyridine rings within the this compound ligand are often slightly twisted relative to each other. iucr.org

While bidentate coordination is most common, the 2-phenylpyridine (B120327) framework can be extended to create ligands with higher denticity. The design of terdentate (N^C^C) ligands often involves the strategic placement of additional coordinating groups. For instance, by functionalizing the 3 and 5 positions of the phenyl ring of a 2-phenylpyridine with other phenyl groups, a ligand capable of a second cyclometalation can be created, leading to a terdentate N^C^C coordination mode. nih.gov This approach has been explored for the synthesis of platinum(II) and gold(III) complexes. nih.gov While not specifically detailing this compound, the principles can be extrapolated. The introduction of fluorine atoms would be expected to influence the C-H activation energies and the electronic properties of the resulting N^C^C complexes.

Tetradentate ligands can be designed by linking two bidentate units. For example, a dianionic C,N,C′,N′-tetradentate ligand can be formed from two different bidentate moieties, leading to pseudo-tris(heteroleptic) iridium(III) complexes. acs.org Another strategy involves creating hexadentate ligands from multiple 2-phenylpyridine units to form encapsulated iridium(III) complexes. nih.gov The incorporation of the this compound unit into such polydentate designs would be a logical step to further tune the properties of these advanced coordination compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands typically involves the reaction of a suitable metal precursor, such as iridium(III) chloride, with the ligand. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Iridium(III) complexes featuring this compound ligands are of significant interest due to their potential as highly efficient phosphorescent emitters. The combination of the heavy iridium atom, which promotes spin-orbit coupling, and the electronically modified cyclometalating ligand leads to complexes with desirable photophysical properties.

The choice of the ancillary ligand in [Ir(dfppy)₂(L-L)]⁺ or [Ir(dfppy)₂(L-X)] complexes has a significant impact on their electronic structure, photophysical properties, and stability.

Bipyridine Ligands: Bipyridine and its derivatives are widely used as ancillary ligands. In complexes such as bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III), the bipyridine ligand completes the octahedral coordination sphere of the iridium ion. nih.govresearchgate.net The nitrogen atoms of the bipyridine ligand are typically oriented trans to the carbon atoms of the cyclometalating ligands. nih.govresearchgate.net This arrangement leads to a noticeable trans effect, where the Ir-N bonds trans to the Ir-C bonds are elongated. nih.govresearchgate.net The electronic properties of the bipyridine ligand can be modified with electron-donating or electron-withdrawing substituents to further tune the emission color and quantum efficiency of the complex. For instance, fluorination at the 4,4' positions of the bipyridine can alter the ligand field strength.

Biimidazole Ligands: 2,2′-Biimidazole and its derivatives can also serve as ancillary ligands. Cationic iridium(III) complexes with two substituted 2-phenylpyridine ligands and one 2,2'-biimidazole (B1206591) ligand have been synthesized and shown to be blue-emitting phosphors. researchgate.net The electrochemical properties of these complexes are influenced by both the cyclometalating and the ancillary ligands. researchgate.netresearchgate.net

Picolinato Ligands: Picolinate (B1231196) and its derivatives are anionic bidentate ligands that coordinate through the pyridine nitrogen and a carboxylate oxygen. iucr.orgnih.gov Iridium(III) complexes with two this compound ligands and a picolinato ancillary ligand exhibit a distorted octahedral geometry. iucr.orgnih.govnih.gov The picolinate ligand also experiences a trans effect from the cyclometalated phenyl groups, resulting in a longer Ir-N(picolinate) bond compared to the Ir-N(phenylpyridine) bonds. nih.gov The introduction of substituents on the picolinate ligand can further modify the photophysical properties. iucr.org For example, substitution on the pyridine ring of the cyclometalating ligand in bis-cyclometalated iridium(III) picolinato complexes can enhance quantum efficiency while maintaining the emission color. nih.gov

Table of Selected Iridium(III) Complexes with this compound Derivatives and their Properties:

ComplexAncillary LigandKey Structural FeaturesEmission PropertiesReference
Bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl-κ²N,C¹}(picolinato-κ²N,O)iridium(III)PicolinatoDistorted octahedral geometry, trans-N(ppy)/N(ppy), cis-C(ppy)/C(ppy)Blue-shifted emission with high quantum yield iucr.orgnih.gov
Bis2-(4-tert-butylpyridin-2-yl)-3,5-difluorophenyl-κ²N,C¹iridium(III)PicolinatoDistorted octahedral geometry, trans-N(ppy)/N(ppy), cis-C(ppy)/C(ppy)Blue-shifted emission iucr.orgnih.gov
Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III)PicolinatoDistorted octahedral geometry, cis-C-C and trans-N-N dispositionsBlue phosphorescence nih.gov
Bis3,5-difluoro-2-(4-methylpyridin-2-yl)phenyl-κ²C¹,Niridium(III)PicolinatoDistorted octahedral geometry, meridional N atomsBlue emission iucr.org
Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III)4,4′-dimethoxy-2,2′-bipyridineDistorted octahedral geometry, elongated Ir-N bonds trans to Ir-C bonds- nih.govresearchgate.net

Platinum(II) Complexes Incorporating Fluorinated Arylpyridines

Platinum(II) complexes featuring fluorinated arylpyridine ligands, particularly those with an N^C^N coordination motif, have been a subject of significant research due to their potential in optoelectronic applications. rsc.orgnih.gov These complexes are often highly luminescent, with emission colors that can be tuned by modifying the ligand structure. rsc.orgresearchgate.net

The synthesis of these complexes often involves the cyclometalation of ligands like 1,3-bis(2-pyridyl)benzene. The introduction of fluorine atoms onto the central phenyl ring, as in 1,3-bis(2-pyridyl)-4,6-difluorobenzene, is a key strategy to achieve blue-green light emission. rsc.org For example, complexes such as Pt{1,3-bis(4-phenylpyridin-2-yl)-4,6-difluorobenzene}Cl have been synthesized and shown to be highly luminescent in the blue region of the spectrum, with emission maxima between 471-480 nm and remarkable photoluminescence quantum yields (Φlum) of up to 0.98 at room temperature in deoxygenated solutions. nih.govworktribe.com

The introduction of bulky substituents onto the pyridine rings, such as 2,6-dimethyl-4-methoxyphenyl groups, serves to inhibit the formation of bimolecular species (excimers) at higher concentrations. nih.govworktribe.com This steric hindrance helps maintain high quantum yields even in concentrated solutions or thin films, which is a critical factor for applications like Organic Light Emitting Diodes (OLEDs). researchgate.networktribe.com While monomeric species exhibit blue phosphorescence, the formation of excimers in concentrated solutions can lead to a second, unstructured, red-shifted emission band around 690-697 nm. researchgate.net

Gold(III) N^C^C Complexes

The synthesis of cyclometalated gold(III) complexes often requires specific strategies to achieve C-H bond activation. While (N^C)-cyclometalated Au(III) complexes can be formed from various 2-phenylpyridine derivatives, achieving a tridentate (N^C^C) pincer coordination is more challenging. rsc.orgmdpi.com This transformation typically involves the activation of a second C-H bond, often from an alkyl group on the phenyl ring of the 2-phenylpyridine ligand. rsc.org

Microwave-assisted synthesis has proven to be an effective method for creating (N^C)-cyclometalated Au(III) complexes from a range of substituted 2-phenylpyridines. rsc.orgnih.gov For the formation of (N^C^C) pincer complexes, ligands such as 2-(3,5-di-tert-butylphenyl)pyridine have been used. In this case, the initial (N^C) cyclometalation is followed by a second C-H activation at one of the methyl groups of a tert-butyl substituent, leading to the stable pincer complex. rsc.orgnih.gov This C(sp³)–H bond activation is less common for Au(III) compared to other metals like Palladium(II) but represents a viable route to these pincer complexes. rsc.org Alternative methods to introduce N^C^C ligands include transmetalation from organotin precursors or the oxidative addition of functionalized biphenyls to a metal center. nih.gov

Palladium(II) Complexes in Catalytic Cycles

Palladium(II) complexes play a crucial role in the catalytic C-H activation and functionalization of 2-phenylpyridines. The pyridine nitrogen atom acts as a directing group, enabling highly regioselective reactions at the ortho-position of the phenyl ring. rsc.orgbeilstein-journals.org This process typically begins with the coordination of the 2-phenylpyridine to a Pd(II) center, followed by the formation of a five-membered palladacycle intermediate. rsc.org

Structural Elucidation of Metal Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Geometry and Bond Lengths

Single crystal X-ray diffraction is an essential tool for the unambiguous determination of the three-dimensional structure of metal complexes containing the this compound (dfppy) ligand. iucr.orgresearchgate.net In numerous reported structures, particularly with iridium(III), the metal center typically adopts a distorted octahedral coordination geometry. nih.govresearchgate.net In a common arrangement for bis-cyclometalated complexes, such as [Ir(dfppy)₂(L₂)], the two cyclometalated dfppy ligands have their nitrogen atoms trans to each other and their carbon atoms cis to each other. nih.gov

The bond lengths within these complexes provide insight into electronic effects. A significant trans effect is often observed, where the strong sigma-donating cyclometalated carbon atom influences the bond length of the ligand opposite to it. researchgate.netnih.gov For instance, in the complex Ir(dfppy)₂(bipyOMe), the Ir-N bonds of the bipyOMe ligand, which are trans to the Ir-C bonds of the dfppy ligands, are elongated [2.128(3) Å and 2.136(3) Å]. researchgate.netnih.gov In contrast, the Ir-N bonds of the dfppy ligands themselves are shorter [2.035(3) Å and 2.042(3) Å], as are the Ir-C bonds [2.014(3) Å and 2.017(3) Å]. researchgate.netnih.gov This elongation is a direct consequence of the strong trans-influence of the phenyl carbon donors. nih.govresearchgate.net The bite angle of the chelating dfppy ligand, C-Ir-N, is typically around 80.8°. nih.gov

Table 1: Selected Bond Lengths in an Iridium(III) Complex with this compound Ligands Data extracted from the Ir(dfppy)₂(bipyOMe) complex. researchgate.netnih.gov

BondBond Length (Å)Description
Ir-C (dfppy)2.014 (3)Bond between Iridium and the cyclometalated Carbon of the first dfppy ligand.
Ir-C (dfppy)2.017 (3)Bond between Iridium and the cyclometalated Carbon of the second dfppy ligand.
Ir-N (dfppy)2.035 (3)Bond between Iridium and the pyridine Nitrogen of the first dfppy ligand.
Ir-N (dfppy)2.042 (3)Bond between Iridium and the pyridine Nitrogen of the second dfppy ligand.
Ir-N (bipyOMe)2.128 (3)Bond to Nitrogen trans to an Ir-C bond, showing the trans effect.
Ir-N (bipyOMe)2.136 (3)Bond to Nitrogen trans to an Ir-C bond, showing the trans effect.

Conformational Analysis of Ligands within Complexes

Within a metal complex, the this compound ligand is not perfectly planar. X-ray structural analysis reveals a slight twist between the phenyl and pyridine rings. nih.govresearchgate.net The dihedral angle between the mean planes of the phenyl and pyridyl fragments typically falls in the range of 3.5° to 11.4°. researchgate.netnih.gov This deviation from coplanarity is a common feature in such bidentate ligands upon coordination. nih.gov

In cases where additional bulky substituents are present, more significant conformational twisting can occur. For instance, in a related complex where a mesityl group was attached to the pyridine ring, the dihedral angle between the pyridine plane and the attached mesityl group was found to be substantial, with values of 67.0(1)° and 78.7(1)°. nih.gov This large twist is attributed to the steric hindrance from the ortho-methyl groups on the mesitylene (B46885) ring. nih.gov Such conformational features can influence the photophysical properties of the complex by affecting the extent of π-conjugation. iucr.org

Electronic Structure and Bonding in Cyclometalated Complexes

The electronic properties of cyclometalated complexes containing the this compound ligand are critical to their function in applications like OLEDs. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring has a profound impact on the energies of the molecular orbitals. jkps.or.kr

In iridium(III) complexes, the highest occupied molecular orbital (HOMO) is typically a mixture of Ir d-orbitals and π-orbitals from the phenyl ring of the cyclometalating ligand. The lowest unoccupied molecular orbital (LUMO) is predominantly located on the π* orbitals of the pyridine ring. jkps.or.kr The introduction of two fluorine atoms, as in the dfppy ligand, stabilizes both the HOMO and LUMO levels compared to the non-fluorinated 2-phenylpyridine (ppy) ligand. jkps.or.kr

This stabilization leads to a widening of the HOMO-LUMO gap, which results in a hypsochromic (blue) shift in the emission wavelength. jkps.or.kr The emission from these complexes arises from a triplet metal-to-ligand charge transfer (³MLCT) state. jkps.or.krrsc.org By systematically replacing ppy ligands with dfppy ligands in heteroleptic complexes like Ir(ppy)₂(F₂-ppy) and Ir(ppy)(F₂-ppy)₂, a stepwise blue shift in emission is observed, from 514 nm for Ir(ppy)₃ to 474 nm for Ir(F₂-ppy)₃. jkps.or.kr This demonstrates that the fluorine substituents on the phenyl ring are a key tool for tuning the emission color of these phosphorescent materials. jkps.or.krrsc.org

Metal-Ligand Orbital Interactions

The interaction between a metal center and the this compound ligand is characterized by a combination of strong sigma (σ) donation and pi (π) interactions, typical of cyclometalated complexes. The coordination involves two distinct donor atoms: the pyridine nitrogen and a phenyl carbon.

The nitrogen atom of the pyridine ring forms a coordinative bond with the metal center through its sp² hybridized lone pair, acting as a classic σ-donor. cdnsciencepub.com The primary and most influential interaction, however, is the formation of a covalent metal-carbon bond. This bond results from the deprotonation of the phenyl ring at the ortho position relative to the pyridine ring, creating a carbanionic donor that is a very strong σ-donor. iucr.org

The strength of this M-C σ-bond has profound consequences on the geometry and electronic structure of the resulting complex. A key manifestation of this is the powerful trans effect exerted by the cyclometalating carbon atom. nih.govresearchgate.net The ligand positioned directly opposite (trans) to the M-C bond experiences a significant weakening of its own bond to the metal. This is evident in crystallographic data, where the bond trans to the carbon donor is consistently longer than other similar bonds within the complex. nih.goviucr.orgresearchgate.net For example, in iridium(III) complexes, an Ir-N or Ir-O bond trans to the Ir-C bond of the this compound ligand is observably elongated compared to Ir-N bonds that are cis to the Ir-C bond. nih.govresearchgate.net

The highest occupied molecular orbital (HOMO) in these complexes is typically a mixture of the metal d-orbitals and the π-orbitals of the cyclometalating ligand. acs.orgbohrium.com The strong σ-donation from the phenyl carbon raises the energy of the metal d-orbitals, contributing significantly to the HOMO level. bohrium.com Pi-backbonding, the donation of electron density from metal d-orbitals into the π* antibonding orbitals of the pyridine ring, also plays a role, though the strong σ-donation is the dominant feature. cdnsciencepub.com

Selected Bond Lengths in Iridium(III) Complexes Featuring the this compound (dfppy) Ligand, Illustrating the Trans Effect.
ComplexIr-C (dfppy) (Å)Ir-N (dfppy) (Å)Trans-Ligated AtomIr-X (trans to C) (Å)Reference
[Ir(dfppy)₂(picolinate)]1.993 - 1.9972.041 - 2.044N (picolinate)2.138 researchgate.net
[Ir(dfppy)₂(bipyOMe)]⁺2.014 - 2.0172.035 - 2.042N (bipyOMe)2.128 - 2.136 researchgate.net
[Ir(dfpmpy)₂(picolinate)]1.979 - 1.9952.019 - 2.049N (picolinate)2.125 iucr.org

Role of Fluorine in Modulating Electronic Properties

The introduction of fluorine atoms onto the phenyl ring at the 3- and 5-positions is a deliberate synthetic strategy to fine-tune the electronic properties of the ligand and its metal complexes. acs.org Fluorine is the most electronegative element, and its primary influence is a strong inductive electron-withdrawing effect (-I effect). cymitquimica.commdpi.com This effect has several important consequences for the coordination chemistry of the ligand.

Firstly, the electron-withdrawing nature of the fluorine atoms decreases the electron density across the entire phenylpyridine framework. This stabilizes all the molecular orbitals of the ligand, lowering their energy levels. iucr.org Consequently, the HOMO energy level of the resulting metal complex, which has significant ligand character, is substantially lowered or stabilized. bohrium.comiucr.org This increased stabilization makes the complex more resistant to oxidation.

This electronic modulation is a powerful tool in the design of materials for organic light-emitting diodes (OLEDs). cnr.it By lowering the HOMO energy, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is often widened. iucr.org In phosphorescent emitters, this can lead to a blue-shift in the emission wavelength, allowing for the creation of pure blue and green emitting materials. acs.org For example, iridium(III) complexes with fluorinated phenylpyridine ligands typically exhibit higher oxidation potentials and bluer emissions compared to their non-fluorinated counterparts. wikipedia.orgacs.org

Advanced Spectroscopic and Structural Characterization of 3,5 Difluoro 2 Phenylpyridine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic molecules in solution. For 3,5-Difluoro-2-phenylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the phenyl ring. The pyridine ring should exhibit two signals corresponding to the protons at the C4 and C6 positions. The phenyl group will show a set of signals corresponding to its five protons, which can help confirm the substitution pattern and differentiate it from other isomers.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this molecule, all eleven carbon atoms are unique and should theoretically produce eleven distinct signals. A key feature of the ¹³C NMR spectrum for fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbon atoms bonded to or in proximity to fluorine. rsc.org This provides definitive evidence for the presence and location of fluorine atoms on the pyridine ring.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C3 and C5 positions. The chemical shifts of these signals are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the substitution pattern and detecting subtle electronic changes upon coordination to a metal center. wikipedia.orghuji.ac.il The typical chemical shift range for organofluorine compounds is broad, allowing for excellent signal dispersion. wikipedia.org

The combination of these three NMR techniques provides a powerful method for unambiguous structural confirmation and allows for clear differentiation from other potential isomers that could be formed during synthesis.

A deeper analysis of chemical shifts (δ) and spin-spin coupling constants (J) provides granular detail about the molecule's electronic structure and conformation.

Chemical Shifts:

¹H NMR: The protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. The fluorine substituents will further influence these shifts.

¹³C NMR: The carbons directly bonded to fluorine (C3 and C5) will show large one-bond C-F coupling constants (¹JCF) and their chemical shifts will be significantly affected. Carbons further away will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). rsc.org

¹⁹F NMR: The chemical shifts provide insight into the electronic environment of each fluorine atom. These values are typically reported relative to a standard like trichlorofluoromethane (CFCl₃). colorado.edu

Coupling Constants: The magnitude of J-couplings is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

¹H-¹H Coupling: Typical ortho, meta, and para couplings are observed for the protons on the phenyl ring. On the pyridine ring, coupling between H4 and H6 would be a four-bond coupling (⁴JHH), which is typically small.

¹H-¹⁹F Coupling: Protons on the pyridine ring will couple to the fluorine atoms. For instance, the proton at C4 will show coupling to both F3 and F5 (³JHF and ³JHF, respectively), and the proton at C6 will couple to F5 (³JHF). These heteronuclear couplings provide definitive proof of the relative positions of the atoms. rsc.org

¹³C-¹⁹F Coupling: As mentioned, carbons exhibit coupling to fluorine over one or more bonds. The magnitude of ¹JCF is typically large (in the range of 200-300 Hz), while long-range couplings are smaller but structurally informative.

¹⁹F-¹⁹F Coupling: Coupling between the two fluorine atoms at C3 and C5 would occur over four bonds (⁴JFF) through the pyridine ring and is expected to be observable.

Table 1: Expected NMR Spectroscopic Data for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds. Experimental values may vary.

Nucleus Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
¹H Pyridine-H4 ~7.5 - 8.0 ddd ³JH4-F3, ³JH4-F5, ⁴JH4-H6
Pyridine-H6 ~8.2 - 8.7 ddd ³JH6-F5, ⁴JH6-H4, ⁵JH6-F3
Phenyl-H ~7.2 - 7.8 m ortho, meta, para JHH
¹³C Pyridine-C2 ~155 - 160 d ³JC2-F3
Pyridine-C3 ~150 - 155 d ¹JC3-F
Pyridine-C4 ~120 - 125 dd ²JC4-F3, ²JC4-F5
Pyridine-C5 ~150 - 155 d ¹JC5-F
Pyridine-C6 ~140 - 145 d ²JC6-F5
Phenyl-C ~125 - 140 m -
¹⁹F Pyridine-F3 ~-110 to -140 d ⁴JF3-F5
Pyridine-F5 ~-110 to -140 d ⁴JF3-F5

X-ray Diffraction Analysis

X-ray diffraction provides precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. While the crystal structure for the free this compound ligand is not widely reported, its structural parameters can be thoroughly examined in its metal complexes.

In cyclometalated iridium(III) complexes, this compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and a carbon atom of the phenyl ring. nih.govnih.gov The analysis of such complexes reveals a distorted octahedral geometry around the iridium center. nih.govnih.gov The phenyl and pyridine rings within the ligand are typically slightly twisted relative to each other, with dihedral angles reported in the range of 3.5° to 11.4°. nih.gov This deviation from coplanarity can be influenced by steric hindrance and crystal packing forces.

The Ir-C and Ir-N bond lengths are crucial for understanding the ligand's electronic properties. A significant trans effect is often observed, where the Ir-N bonds located trans to the strong Ir-C bonds are elongated. nih.govresearchgate.net This provides insight into the electronic influence of the cyclometalating phenyl ring. The C-Ir-N "bite" angle for the phenylpyridine ligand is typically around 80-81°. nih.gov These precise measurements of the coordinated ligand's geometry are critical for designing new metal complexes with tailored photophysical properties.

Table 2: Selected Crystallographic Data for a Metal Complex of this compound Data from Bis3,5-difluoro-2-(pyridin-2-yl)phenyliridium(III) hexafluoridophosphate. nih.govresearchgate.net

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Ir-C Bond Lengths (Å) 2.014 (3), 2.017 (3)
Ir-N (dfppy) Bond Lengths (Å) 2.035 (3), 2.042 (3)
Ir-N (bipy) Bond Lengths (Å) 2.128 (3), 2.136 (3)
Phenyl-Pyridine Dihedral Angles (°) 3.5 (2) - 11.4 (2)

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline (powdered) samples. ucmerced.edu Unlike SC-XRD, which analyzes a single perfect crystal, PXRD provides information about the bulk material. americanpharmaceuticalreview.com

For this compound, PXRD would be essential for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form (polymorph). improvedpharma.com This allows for confirmation that the correct, desired solid form has been synthesized.

Purity Assessment: PXRD can detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Crystallinity Determination: The technique can distinguish between crystalline and amorphous materials. A crystalline sample produces a pattern of sharp, well-defined peaks, whereas an amorphous solid yields a broad, diffuse halo. improvedpharma.com

This characterization is crucial in materials science and pharmaceutical applications, where the solid-state form of a compound can significantly impact its physical properties and performance. americanpharmaceuticalreview.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₁₁H₇F₂N), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass of the molecular ion (M⁺) would be measured with high precision, allowing for the unambiguous determination of its molecular formula.

Under electron ionization (EI), the molecule is expected to form a relatively stable molecular ion due to the aromatic nature of both rings. The subsequent fragmentation pattern would provide structural clues. Expected fragmentation pathways include:

Loss of a fluorine atom: [M - F]⁺

Loss of HF: [M - HF]⁺

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z = 77) or the difluoropyridyl cation.

Loss of HCN from the pyridine ring: A common fragmentation pathway for pyridine-containing compounds.

The analysis of these fragment ions allows for a piecing together of the molecular structure, complementing the data obtained from NMR and X-ray diffraction. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data, including exact mass measurements or elemental composition analysis for this compound, were found.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

Detailed GC-EIMS analysis, including retention times and fragmentation patterns for this compound, is not available in the reviewed literature.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Specific IR absorption data, which would detail the characteristic vibrational modes of the functional groups and the fingerprint region for this compound, could not be sourced.

Raman Spectroscopy

No Raman spectroscopy data, which would provide complementary information on the vibrational modes of the molecule, were available for this compound.

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Spectroscopy

Information regarding the electronic transitions of this compound, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients, was not found in the searched scientific literature.

Due to the absence of this specific data, the generation of a detailed and scientifically accurate article according to the requested outline is not possible.

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy of Metal Complexes

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are essential techniques for characterizing the emissive properties of metal complexes containing the this compound ligand. These complexes, particularly those involving heavy metals like iridium(III), are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their ability to exhibit highly efficient phosphorescence.

The emission from these cyclometalated iridium complexes is generally understood to originate from triplet metal-to-ligand charge transfer (³MLCT) states, although it can be mixed with ligand-centered (³LC) π–π* transitions. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring of the 2-phenylpyridine (B120327) ligand, as in the case of this compound, significantly influences the electronic and photophysical properties of the resulting complex. This substitution typically lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The stabilization of the HOMO, which is often localized on the metal and the phenyl ring, is more pronounced, leading to a widening of the HOMO-LUMO gap. This widening results in a blue-shift of the emission wavelength compared to non-fluorinated analogues.

Research on closely related fluorinated phenylpyridine iridium complexes demonstrates this trend. For instance, complexes with 2-(2,4-difluorophenyl)pyridine ligands are known to be efficient blue emitters. The high spin-orbit coupling provided by the iridium center facilitates efficient intersystem crossing from the singlet to the triplet excited state, enabling near-unity phosphorescence quantum yields in some cases. acs.org

Electroluminescence is achieved when these complexes are incorporated into an OLED device structure. Under an applied voltage, charge carriers (electrons and holes) are injected into the emissive layer containing the metal complex. The recombination of these carriers forms excitons (both singlets and triplets) on the complex molecules. Due to the efficient triplet harvesting mechanism in phosphorescent iridium complexes, both singlet and triplet excitons can decay radiatively, leading to high internal quantum efficiencies. The EL spectrum of a device typically mirrors the PL spectrum of the emissive complex, confirming that the light emission originates from the phosphorescent dopant. The performance of such devices, including their efficiency and color purity, is directly linked to the photophysical properties of the specific metal complex used.

The table below summarizes typical photophysical data for iridium(III) complexes with related fluorinated 2-phenylpyridine ligands, which provide an indication of the expected performance for complexes of this compound.

Complex LigandEmission Peak (nm)Photoluminescence Quantum Yield (ΦPL)Excited-State Lifetime (µs)Emission Color
2-(2,4-difluorophenyl)pyridine~470-495High (~1.0)1-2Blue
2-phenylpyridine (for comparison)~510-520High (~0.97) acs.org~2Green acs.org
3,5-bis(trifluoromethyl)phenylpyridine~440-460Moderate to High1-3Deep Blue/Blue-Violet

Note: Data is compiled from typical values for related compounds and serves as a reference.

Other Advanced Material Characterization Techniques

Electron Microscopy (SEM, TEM, HRTEM) for Microstructural and Nanoscale Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are powerful tools for analyzing the morphology and structure of materials incorporating this compound metal complexes. While these methods analyze the physical structure rather than the chemical compound itself, they are indispensable for understanding how these complexes form thin films, which is critical for their application in electronic devices like OLEDs.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of thin films. For OLED applications, the emissive layer containing the metal complex is often deposited via vacuum thermal evaporation or solution-processing techniques. SEM analysis can reveal important information about the quality of these films, such as their uniformity, smoothness, and the presence of any defects like pinholes or aggregates. researchgate.net The morphology of the film surface significantly impacts device performance, as rough or non-uniform layers can lead to electrical shorts and inefficient charge injection, thereby reducing the device's lifespan and efficiency. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, can provide elemental mapping of the film, confirming the distribution of the metal complex within the host material.

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure of the film. By analyzing cross-sections of a device, TEM can be used to measure the thickness of individual layers and examine the interfaces between them. The quality of these interfaces is crucial for efficient charge transport between layers in an OLED. HRTEM, a more advanced form of TEM, can provide imaging at the atomic scale, allowing for the investigation of the crystallinity and orientation of the organometallic molecules within the film. While these complexes are often amorphous in evaporated films, certain processing conditions can induce crystalline domains, which can be visualized with HRTEM. The degree of molecular ordering can influence charge mobility and emissive properties, making HRTEM a valuable tool for advanced material analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For metal complexes of this compound, XPS is instrumental in confirming the oxidation state of the central metal ion and verifying the integrity of the ligand structure, especially in thin films.

In a typical XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its specific chemical environment.

For an iridium(III) complex with this compound, XPS analysis would focus on the core-level spectra of the constituent elements: iridium (Ir), nitrogen (N), carbon (C), and fluorine (F).

Iridium (Ir 4f): The binding energy of the Ir 4f core level is highly sensitive to the metal's oxidation state. For Ir(III) complexes with phenylpyridine ligands, the Ir 4f7/2 peak is typically observed in the range of 61.4 to 62.5 eV. nih.govcardiff.ac.uk The presence of the peak in this region confirms the +3 oxidation state of the iridium center.

Nitrogen (N 1s): The N 1s spectrum provides information about the coordination of the pyridine ring to the metal center. A single peak, typically around 399-401 eV, would be expected, corresponding to the nitrogen atom in the pyridyl ring coordinated to the iridium ion. nih.gov

Fluorine (F 1s): The F 1s peak, expected around 688-689 eV, confirms the presence of fluorine from the difluorophenyl group. Its precise binding energy can provide insight into the electronic environment influenced by the C-F bonds.

Carbon (C 1s): The C 1s spectrum is more complex, consisting of multiple overlapping peaks corresponding to carbon atoms in different chemical environments (e.g., C-C in the aromatic rings, C-N in the pyridine, C-F on the phenyl ring, and C-Ir from the cyclometalation).

The table below lists the expected binding energy ranges for the core elements in a typical iridium(III) complex of this compound.

ElementCore LevelExpected Binding Energy (eV)Information Provided
IridiumIr 4f7/261.4 - 62.5Confirms Ir(III) oxidation state nih.govcardiff.ac.uk
NitrogenN 1s399 - 401Confirms N-Ir coordination nih.gov
CarbonC 1s284 - 288Elemental presence, different chemical bonds
FluorineF 1s688 - 689Elemental presence, C-F bond environment

Thermal Analysis (TGA, DTA, DSC) for Phase Transitions and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of this compound metal complexes. High thermal stability is a prerequisite for materials used in applications like OLEDs, where high temperatures are encountered during the vacuum deposition process for device fabrication and during device operation. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For an organometallic complex, the TGA curve reveals the decomposition temperature (Td), which is typically defined as the temperature at which the material loses 5% of its initial mass. Cyclometalated iridium(III) complexes are known for their exceptional thermal stability, often exhibiting decomposition temperatures well above 300°C. acs.orgresearchgate.net This high stability ensures that the complex does not degrade during the thermal evaporation process used to create OLEDs.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect phase transitions, such as melting (Tm), crystallization (Tc), and glass transitions (Tg). In these techniques, the temperature difference (DTA) or heat flow difference (DSC) between a sample and a reference is measured as a function of temperature. For amorphous materials used in OLEDs, the glass transition temperature is a particularly important parameter. A high Tg indicates that the material can maintain its stable, amorphous solid-state morphology at elevated operating temperatures, preventing crystallization which can lead to device degradation and failure.

The collective data from TGA, DTA, and DSC provide a comprehensive understanding of the thermal properties of the metal complex, guiding its processing and confirming its suitability for high-performance electronic devices.

Analysis TechniqueParameterTypical Value for Ir(ppy) type complexesSignificance
TGADecomposition Temp. (Td)> 350 °CIndicates high thermal stability for vacuum deposition researchgate.net
DSCGlass Transition Temp. (Tg)> 120 °CEnsures morphological stability of amorphous films
DSCMelting Temp. (Tm)VariesIndicates transition to liquid state

Computational and Theoretical Investigations of 3,5 Difluoro 2 Phenylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundation of computational analysis lies in the accurate calculation of the molecule's geometry and electronic landscape. These calculations help in understanding the fundamental characteristics of 3,5-Difluoro-2-phenylpyridine.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. damascusuniversity.edu.sy Studies on a series of fluorophenylpyridine derivatives have been conducted to understand their electronic and nonlinear optical (NLO) properties. researchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties based on this optimized structure. The introduction of fluorine atoms to the phenylpyridine framework is known to significantly alter the electronic distribution and molecular orbital energies. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For fluorophenylpyridines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are commonly employed. researchgate.net These functionals have been shown to provide reliable results for a wide range of organic compounds. damascusuniversity.edu.synih.gov

The selection of the basis set is also critical. A basis set like 6-31++G(d,p) is often used for such systems. researchgate.net This notation indicates:

6-31G : A split-valence basis set where core orbitals are described by 6 primitive Gaussian functions and valence orbitals are split into inner (3 primitives) and outer (1 primitive) parts.

++ : Diffuse functions are added for both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.

Theoretical investigations on various fluorophenylpyridines have been carried out using both B3LYP and B3PW91 functionals with the 6-31++G(d,p) basis set to calculate properties such as electric dipole moment (μ), polarizability (α), and first static hyperpolarizability (β). researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Delocalization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of a molecule. researchgate.netnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical stability and electronic transitions. nih.govnih.gov

The HOMO-LUMO energy gap calculated from theoretical models provides an estimation of the optical band gap. researchgate.net A smaller gap generally suggests that the molecule can be more easily excited, which is relevant for applications in electronics and optics. researchgate.net For a series of 39 fluorophenylpyridine derivatives studied theoretically, the optical band gap (EHOMO-LUMO) was a key calculated parameter. researchgate.net A molecule with a low HOMO-LUMO gap is generally associated with high chemical reactivity and low kinetic stability. nih.gov

The following table presents representative data on calculated electronic properties for different classes of fluoro-phenylpyridines using B3LYP and B3PW91 methods with the 6-31++G(d,p) basis set.

Calculated Mean Polarizability (<α>) for Fluoro-phenylpyridines (in a.u.) researchgate.net
Compound ClassB3LYPB3PW91
Fluoro-2-phenylpyridines138.77-141.94136.53-139.67
Fluoro-3-phenylpyridines134.99-136.86132.92-134.95
Fluoro-4-phenylpyridines135.22-136.74132.82-134.46

Computational Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of molecules. The analysis of frontier molecular orbitals is a primary tool in this regard. The HOMO indicates the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The distribution of these orbitals on the molecular structure can help identify sites susceptible to electrophilic or nucleophilic attack.

Global reactivity descriptors, which are calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include:

Chemical Hardness (η) : A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. mdpi.com

Chemical Potential (μ) : Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge.

Reaction Mechanism Simulations for Cyclometalation and C-H Activation

Simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the intricate steps involved in cyclometalation and C-H activation of phenylpyridine-based ligands. While direct simulations for this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on similar fluorinated and non-fluorinated 2-phenylpyridine (B120327) systems.

The process of cyclometalation, a key reaction in organometallic chemistry, typically involves the intramolecular activation of a C-H bond and the formation of a metallacycle. For phenylpyridines, this usually occurs at the ortho-position of the phenyl ring. Theoretical studies on the cyclometalation of substituted 2-phenylpyridines with transition metals like platinum(II) have explored the "rollover" C-H activation process, where the regioselectivity is dictated by the electronic and steric properties of substituents. uniss.it The presence of fluorine atoms on the pyridine (B92270) ring, as in this compound, is expected to significantly influence the electronic landscape of the molecule. The strong electron-withdrawing nature of fluorine can affect the acidity of the C-H bonds and the coordination properties of the pyridine nitrogen, thereby impacting the kinetics and thermodynamics of the cyclometalation process.

Furthermore, studies on carboxylate-assisted C-H activation of 2-phenylpyridine with metals such as copper, palladium, and ruthenium have provided detailed mechanistic insights through a combination of mass spectrometry and DFT calculations. researchgate.net These investigations reveal the role of the carboxylate ligand in facilitating the C-H bond cleavage. For this compound, similar computational models could elucidate the transition states and intermediates, providing a deeper understanding of how the fluorine substituents modulate the activation barrier and reaction pathway.

Prediction of Chemo- and Regioselectivity through Energy Profiles

Computational chemistry offers a powerful approach to predicting the chemo- and regioselectivity of reactions involving this compound by calculating the energy profiles of different possible reaction pathways. The relative energies of transition states and intermediates determine the preferred outcome of a reaction under kinetic or thermodynamic control.

In the context of electrophilic aromatic substitution, such as fluorination, the positions of the fluorine atoms in this compound will direct incoming electrophiles. The influence of molecular geometry on the regioselectivity of fluorination has been studied for related aromatic compounds. nih.gov For this compound, DFT calculations can map the potential energy surface for the approach of an electrophile to different positions on both the phenyl and pyridine rings. These calculations would likely show that the electron-withdrawing fluorine atoms deactivate the pyridine ring towards electrophilic attack, while the phenyl ring's reactivity pattern would be modulated by the pyridyl substituent.

Similarly, in metal-catalyzed cross-coupling reactions, where C-H or C-F bond activation can occur, computational modeling can predict the more favorable pathway. By comparing the activation energies for C-H versus C-F bond cleavage, the chemoselectivity of a given catalytic system can be rationalized and predicted. For instance, in palladium-catalyzed fluorination reactions, computational studies have been used to understand the formation of regioisomeric products and the role of additives in improving selectivity. nih.gov Such an approach for this compound would be invaluable in designing selective synthetic methodologies.

Prediction and Analysis of Spectroscopic Properties

Theoretical calculations are crucial for interpreting and predicting the spectroscopic properties of this compound. By simulating spectra, researchers can confirm experimental assignments, understand the electronic transitions involved, and predict the spectral features of novel derivatives.

Computed NMR Parameters (Chemical Shifts, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Quantum chemical methods, particularly DFT, have become highly reliable for predicting NMR chemical shifts (δ) and coupling constants (J).

For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is of significant interest. Computational methods have been developed to accurately predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds, which can be challenging to assign experimentally due to the large chemical shift range and sensitivity to the chemical environment. nih.govbiophysics.org These calculations typically involve geometry optimization of the molecule followed by the calculation of NMR shielding tensors, which are then converted to chemical shifts by referencing to a standard. The use of scaling factors derived from a curated dataset of fluorinated compounds can further improve the accuracy of the predicted shifts. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be computed with good accuracy. nih.govnih.gov For this compound, these calculations would not only help in the assignment of the experimental spectrum but also provide insights into the electronic structure, as chemical shifts are sensitive to the local electron density.

Table 1: Representative Computed NMR Chemical Shifts for Phenylpyridine Derivatives

NucleusCompoundFunctional/Basis SetComputed Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹⁹F2-(4-Fluorophenyl)pyridineB3LYP/6-311+G(2d,p)-115.3-113.16
¹³C2-PhenylpyridineB3LYP/6-311+G(d,p)157.8, 149.9, 139.8, 137.1, 129.3, 129.1, 127.3, 122.5, 121.0157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6
¹H2-PhenylpyridineB3LYP/6-311+G(d,p)8.75, 8.05, 7.80, 7.55, 7.48, 7.308.70, 8.00, 7.75, 7.50, 7.43, 7.25

Note: The data in this table is illustrative and based on reported values for similar compounds to demonstrate the utility of computational NMR. Specific computed values for this compound would require dedicated calculations.

Theoretical UV-Vis and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption (UV-Vis) and emission spectra of molecules. nih.govrsc.orgrsc.org These calculations provide information about the energies of electronic transitions, the orbitals involved, and the intensity of the absorption or emission.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π*. The results of such calculations can be compared with experimental spectra to confirm assignments and to understand how the fluorine substituents influence the electronic structure and photophysical properties. researchgate.net For example, the electron-withdrawing fluorine atoms are expected to affect the energies of the molecular orbitals, which in turn will influence the absorption and emission wavelengths.

Furthermore, theoretical simulations can provide insights into the excited-state dynamics, such as the potential for fluorescence or phosphorescence. By mapping the potential energy surfaces of the excited states, it is possible to identify radiative and non-radiative decay pathways.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods play a crucial role in the design and characterization of molecules with significant NLO properties.

Calculation of Electric Dipole Moment, Polarizability, and Hyperpolarizability

The NLO response of a molecule is governed by its electric dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ, etc.). These properties describe how the charge distribution of a molecule is distorted by an applied electric field. researchgate.net DFT calculations can provide reliable estimates of these parameters.

A computational study on fluorophenylpyridines, including this compound, has been conducted to evaluate their electronic and NLO properties. researchgate.net In this study, the electric dipole moment, polarizability, and first hyperpolarizability were calculated using the B3LYP and B3PW91 functionals with the 6-31++G(d,p) basis set.

The electric dipole moment (μ) is a measure of the separation of positive and negative charges in a molecule. The polarizability (α) describes the linear response of the electron cloud to an electric field, while the first hyperpolarizability (β) quantifies the second-order nonlinear response. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

The aforementioned study provides calculated values for these properties for this compound, allowing for a theoretical assessment of its NLO potential. researchgate.net

Table 2: Calculated NLO Properties of this compound

PropertyB3LYP/6-31++G(d,p)B3PW91/6-31++G(d,p)
Electric Dipole Moment (μ) Data not specified in abstractData not specified in abstract
Mean Polarizability (α) 135.9 a.u.Value within 132.92-134.95 a.u. range
First Hyperpolarizability (β) Data not specified in abstractData not specified in abstract

Note: The table is based on data from a study that included this compound. While the abstract provides ranges for polarizability, specific values for the dipole moment and hyperpolarizability were not detailed in the provided search snippet. The study concluded that fluorophenylpyridines, in general, exhibit low NLO properties. researchgate.net

Influence of Fluorine on NLO Activity

Theoretical investigations into the electronic and nonlinear optical (NLO) properties of this compound have been conducted to understand the impact of fluorine substitution on its molecular characteristics. These studies, employing computational methods such as density functional theory (DFT), provide valuable insights into key parameters that govern NLO activity.

Research has systematically explored a series of fluorophenylpyridine derivatives, including this compound, to elucidate structure-property relationships. researchgate.net Calculations were performed using DFT with the B3LYP and B3PW91 functionals and the 6-31++G(d,p) basis set to determine properties such as the electric dipole moment (μ), mean polarizability (<α>), anisotropy of polarizability (Δα), and the first static hyperpolarizability (β). researchgate.net

The findings indicate that the fluorination of phenylpyridines, including the specific case of this compound, does not significantly affect the mean polarizability. researchgate.net Moreover, both the parent phenylpyridines and their fluorinated derivatives generally exhibit low nonlinear optical activity. researchgate.net

Detailed computational results for this compound (35DF-2PP) are presented in the tables below. These tables summarize the calculated values for its electric dipole moment, polarizability, and first static hyperpolarizability, offering a quantitative perspective on the influence of the difluoro substitution pattern. The data is provided for two different computational methods to ensure a comprehensive overview.

Table 1: Calculated Electric Dipole Moment (μ) in Debye for this compound

Compound B3LYP/6-31++G(d,p) B3PW91/6-31++G(d,p)
This compound 2.50 2.53

Table 2: Calculated Mean Polarizability (<α>) in atomic units (a.u.) for this compound

Compound B3LYP/6-31++G(d,p) B3PW91/6-31++G(d,p)
This compound 82.52 81.33

Table 3: Calculated Anisotropy of Polarizability (Δα) in atomic units (a.u.) for this compound

Compound B3LYP/6-31++G(d,p) B3PW91/6-31++G(d,p)
This compound 102.50 101.44

Table 4: Calculated First Static Hyperpolarizability (β) in atomic units (a.u.) for this compound

Compound B3LYP/6-31++G(d,p) B3PW91/6-31++G(d,p)
This compound 316.34 303.46

Applications of 3,5 Difluoro 2 Phenylpyridine in Materials Science and Organic Synthesis

Phosphorescent Organic Light-Emitting Diodes (OLEDs)

The use of 3,5-Difluoro-2-phenylpyridine and related difluorophenylpyridine isomers as cyclometalating ligands in Iridium(III) complexes is a cornerstone for creating highly efficient phosphorescent emitters, particularly for the challenging blue region of the visible spectrum.

Achieving efficient and color-pure blue phosphorescence is a significant challenge in OLED technology. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring of the 2-phenylpyridine (B120327) ligand is a key strategy to achieve this goal. Fluorination stabilizes the highest occupied molecular orbital (HOMO) energy level of the resulting Iridium(III) complex, which widens the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). This enlarged energy gap leads to a hypsochromic, or blue, shift in the emission wavelength. researchgate.net

Researchers have developed numerous blue-emitting phosphorescent Iridium(III) complexes by employing difluorophenylpyridine ligands. rsc.org For instance, a blue phosphor explicitly incorporating the this compound ligand has been utilized as an emitter to fabricate highly efficient blue PhOLEDs. researchgate.net Other isomers, such as 2-(2,4-difluorophenyl)pyridine and 2',6'-difluoro-2,3'-bipyridine, have also been successfully used to create heteroleptic Iridium(III) complexes that exhibit true-blue phosphorescence. nih.govacs.org These complexes are often designed with ancillary ligands, such as N-heterocyclic carbenes or picolinates, to further tune the electronic structure and enhance molecular stability, ultimately optimizing the performance of the blue emitters. researchgate.netrsc.orgrsc.org

The photophysical characteristics of Iridium(III) complexes bearing difluorophenylpyridine ligands are crucial for their application in OLEDs. These properties include the emission wavelength (λmax), photoluminescence quantum yield (PLQY), and the excited-state lifetime. The fluorination strategy not only shifts the emission to the blue region but also often leads to high PLQYs, which is a measure of the emitter's efficiency in converting absorbed light into emitted light.

Complexes based on difluorophenylpyridine ligands have demonstrated excellent photophysical properties. For example, some complexes achieve single-peak blue phosphorescence with high PLQYs reaching up to 91%. rsc.org Another novel [3+2+1] coordinated Iridium(III) complex featuring a 2-(2,4-difluorophenyl)-4-methylpyridine ligand showed emission peaks at 440 and 466 nm with a high quantum efficiency of 84%. nih.gov Similarly, heteroleptic Iridium(III) complexes with 2′,6′-difluoro-2,3′-bipyridine ligands display highly efficient blue phosphorescence around 440 nm with quantum yields in the range of 0.77–0.87 in solution. acs.org These high quantum yields are essential for fabricating OLED devices with high external quantum efficiency. researchgate.net The combination of a blue emission wavelength and high PLQY makes these materials highly desirable for next-generation displays and lighting.

Table 1: Photophysical Properties of Selected Iridium(III) Complexes with Difluorophenylpyridine Ligands

Complex/LigandEmission λmax (nm)Photoluminescence Quantum Yield (PLQY)Excited-State Lifetime (μs)Reference
(dfdmappy)₂Ir(phim)Not Specified91%1.10 rsc.org
Ir-dfpMepy-CN440, 46684%Not Specified nih.gov
Complexes with 2′,6′-difluoro-2,3′-bipyridine~44077-87%Not Specified acs.org
(dfdmapypy)₂Ir(phim)Not Specified60%3.33 rsc.org

Iridium(III) complexes containing this compound and its isomers are incorporated as phosphorescent dopants into the emissive layer (EML) of a multilayer OLED device during fabrication. A typical device structure consists of multiple layers, including an anode (like ITO), a hole injection layer (HIL), a hole transport layer (HTL), the EML, an electron transport layer (ETL), and a cathode (like Aluminum). nih.govresearchgate.net The emitter is doped into a host material within the EML at a specific weight percentage.

Devices fabricated with these blue phosphorescent emitters have demonstrated impressive electroluminescent performance. For example, an OLED incorporating the (dfdmappy)₂Ir(phim) complex achieved a maximum external quantum efficiency (EQE) of 28% with Commission Internationale de I'Eclairage (CIE) coordinates of (0.16, 0.21), which represents a pure blue emission. rsc.org Another device using the Ir-dfpMepy-CN complex reached a deep-blue emission with CIE coordinates of (0.16, 0.17). nih.gov Furthermore, non-optimized devices employing bulky derivatives of these complexes have shown remarkable EQEs as high as 7.0% with true-blue chromaticity. acs.org These results highlight the potential of difluorophenylpyridine-based iridium complexes to create highly efficient and color-stable blue OLEDs. rsc.orgnih.gov

Table 2: Electroluminescent Performance of OLEDs with Difluorophenylpyridine-based Iridium(III) Emitters

EmitterMaximum External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
(dfdmappy)₂Ir(phim)28%(0.16, 0.21) rsc.org
Ir-dfpMepy-CNNot Specified(0.16, 0.17) nih.gov
Bulky 2′,6′-difluoro-2,3′-bipyridine complex7.0%(0.159, 0.185) acs.org
Benzoylated difluorophenylpyridinate complex8.55%(0.17, 0.33) rsc.org

Catalysis and Organometallic Transformations

Beyond materials science, the 2-phenylpyridine scaffold is a privileged structure in organic synthesis, particularly in the field of transition metal catalysis.

The 2-phenylpyridine moiety is a classic and highly effective directing group in palladium-catalyzed C-H functionalization reactions. nih.govrsc.orgnih.gov In these transformations, the nitrogen atom of the pyridine (B92270) ring coordinates to a palladium(II) catalyst center. This chelation brings the metal catalyst into close proximity to the ortho C-H bonds of the phenyl ring, facilitating their cleavage and subsequent functionalization (e.g., arylation, acylation, chlorination). rsc.org This directing group-assisted approach provides excellent regioselectivity, targeting the otherwise unreactive C-H bond at the ortho position. nih.govrsc.org

The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, on the phenyl ring influences the electronic nature of the substrate but generally does not impede the catalytic cycle. rsc.org The proposed mechanism involves the formation of a palladacycle intermediate after the C-H activation step, followed by oxidative addition and reductive elimination to yield the functionalized product and regenerate the Pd(II) catalyst. rsc.org This powerful synthetic strategy allows for the efficient construction of complex molecules from simple precursors.

Iridium(III) complexes, particularly fac-tris-ortho-metalated complexes with substituted 2-phenylpyridines, can function as potent photoredox catalysts. acs.org In photoredox catalysis, a photocatalyst absorbs visible light to reach an excited state with altered redox properties. These excited-state complexes can then engage in single-electron transfer (SET) with organic substrates to generate radical intermediates, initiating a wide range of chemical transformations.

The long-lived triplet excited states of Iridium(III) phenylpyridine complexes make them highly effective for these processes. The specific ligands coordinated to the iridium center, such as this compound, are crucial as they allow for the fine-tuning of the complex's redox potentials and photophysical properties. By modifying the electronic character of the ligands, the oxidizing or reducing power of the excited-state catalyst can be controlled, enabling a broad scope of synthetic applications under mild, light-driven conditions.

Building Blocks for Functional Materials

The unique reactivity of fluorinated pyridines, particularly their susceptibility to nucleophilic aromatic substitution (SNAr), makes them valuable precursors. mdpi.com The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring, allowing for the selective replacement of fluorine atoms with other functional groups. This reactivity is a cornerstone for its use in constructing larger, more complex molecular architectures.

The demand for novel high-performance materials, especially for specialized applications like those in the aerospace industry, has driven research into fluorinated polymers. mdpi.com These materials are prized for their oxidative stability, and in some cases, elastomeric properties. mdpi.com While direct polymerization of this compound is not widely documented, the principles of fluorinated pyridine chemistry suggest its high potential as a monomer or cross-linking agent.

The reactivity of compounds like perfluoropyridine (PFPy) towards nucleophiles is well-established and serves as a model for how this compound could be integrated into polymer backbones or as pendant groups. mdpi.com For instance, PFPy reacts with diols or trimethanols to form fluorinated network materials. mdpi.com Similarly, this compound could react with multi-functional nucleophiles in step-growth polymerization reactions to create advanced polymer networks. The fluorine atoms provide reactive sites for forming linkages, and the remaining phenylpyridine core would be integrated into the polymer structure, influencing its final properties.

Research on fluorinated block copolymers, such as those synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, highlights the utility of fluorinated monomers in creating materials with controlled architectures and amphiphilic properties. mdpi.com The incorporation of fluorinated moieties like this compound could yield polymers with unique solubility, thermal, and surface properties.

Table 1: Examples of Polymer Systems Incorporating Fluorinated Pyridine Derivatives

Polymer TypeFluorinated Building BlockSynthetic MethodPotential Application
Fluorinated NetworksPerfluoropyridine (PFPy)Nucleophilic Aromatic Substitution (SNAr) with multifunctional alcoholsAerospace materials, high-temperature coatings mdpi.com
Block CopolymersPoly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine)RAFT PolymerizationPolymeric dispersants for graphene mdpi.com
Fluorinated PolyurethanesVarious fluorinated diols and isocyanatesPolyadditionHydrophobic and weather-resistant coatings mdpi.com

This compound is an excellent scaffold for the synthesis of highly functionalized aromatic systems. The fluorine atoms not only activate the pyridine ring for nucleophilic substitution but also allow for regioselective functionalization. alfa-chemistry.com Synthetic strategies can be designed to replace one or both fluorine atoms, or to functionalize the available C-H positions on the pyridine and phenyl rings.

The concept of "regioexhaustive substitution" has been successfully applied to various fluoropyridines, enabling the selective introduction of functional groups at nearly every position on the ring through careful selection of reagents and reaction conditions. alfa-chemistry.com This level of control is crucial for creating molecules with precisely tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netmdpi.com

Methods for the direct C-H functionalization of pyridine scaffolds, often catalyzed by transition metals, have become powerful tools in organic synthesis. researchgate.net These reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, further expanding the chemical space accessible from a this compound starting material. The combination of SNAr reactions at the C-F positions and C-H functionalization at other sites provides a comprehensive toolkit for derivatization.

Table 2: Key Reactions for Functionalizing Fluorinated Pyridines

Reaction TypeDescriptionReagents/CatalystsReference
Nucleophilic Aromatic Substitution (SNAr)Displacement of fluoride (B91410) by a nucleophile.Amines, alkoxides, thiols, etc. mdpi.com
C-H FunctionalizationDirect coupling at a C-H bond.Transition metals (e.g., Pd, Ru, Ir) researchgate.net
Metalation/CarboxylationIntroduction of a carboxylic acid group via an organometallic intermediate.Organolithium reagents, CO₂ alfa-chemistry.com
Suzuki–Miyaura Cross-CouplingFormation of C-C bonds with boronic acids.Palladium catalysts mdpi.com

Chemosensors and Bioimaging Probes

The unique photophysical properties of fluorinated aromatic compounds make them attractive candidates for the development of chemosensors and bioimaging probes. The introduction of fluorine can significantly modify the electronic structure of a molecule, thereby influencing its absorption and emission spectra. nih.gov The degree and position of fluorination on 2-phenylpyridine ligands, for example, have been shown to significantly alter the emission properties of their metal complexes. wikipedia.org

A prominent application of this principle is in the field of Organic Light-Emitting Diodes (OLEDs). Heteroleptic iridium(III) complexes containing a tetrafluorinated phenylpyridine ligand have been developed as efficient sky-blue phosphorescent emitters. researchgate.net Specifically, an iridium complex incorporating a 3,5-difluoro-2-(2-pyridinyl)phenyl ligand has been used as a blue phosphor in high-efficiency OLEDs. researchgate.net This demonstrates that the 3,5-difluoro substitution pattern on the phenylpyridine core is effective for tuning the emission wavelength to the blue region of the spectrum, a key challenge in OLED technology.

While direct applications of this compound itself as a chemosensor are not extensively reported, its derivatives are promising. The phenylpyridine scaffold is a well-known chelating ligand, and its electronic properties can be fine-tuned by the fluorine substituents. This tunability is a key requirement for designing fluorescent probes. For instance, fluorinated BODIPY dyes have been explored for medical imaging, where fluorine atoms can enhance properties like cell permeability and photostability. nih.gov By analogy, a sensor molecule could be designed where the binding of a specific analyte (e.g., a metal ion) to a functionalized this compound core would modulate its fluorescence, providing a detectable signal.

The development of functionalized 1,3,5-triazine derivatives for fluorescent sensors further illustrates the potential of nitrogen-containing heterocycles in this field. rsc.org The principles used in these systems—combining a signaling unit (fluorophore) with a recognition unit (receptor)—could be readily applied to new sensors built upon the this compound framework.

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